molecular formula C7H6BFO4 B1586743 3-Carboxy-4-fluorophenylboronic acid CAS No. 872460-12-3

3-Carboxy-4-fluorophenylboronic acid

Cat. No. B1586743
M. Wt: 183.93 g/mol
InChI Key: DGORTXQWDDXSIQ-UHFFFAOYSA-N
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Description

3-Carboxy-4-fluorophenylboronic acid (3-CFPA) is an organic compound that has a wide range of applications in the scientific field. It is a boronic acid derivative that has been used extensively in organic synthesis and has been studied extensively for its biochemical and physiological effects. 3-CFPA is a versatile compound that has been used in a variety of scientific research applications, such as drug discovery, biotechnology, and medical research.

Scientific Research Applications

Optical Modulation and Saccharide Recognition

3-Carboxy-4-fluorophenylboronic acid derivatives have been utilized in the optical modulation of single-walled carbon nanotubes (SWNTs). These derivatives, when conjugated with polyethylene glycol, allow for the aqueous dispersion of SWNTs and their optical modulation in response to saccharide binding. This application is crucial for saccharide recognition, demonstrating a systematic link between the molecular structure of boronic acids and the optical properties of SWNTs. This finding opens up new avenues for designing saccharide sensors with enhanced selectivity and sensitivity (Mu et al., 2012).

Fluorescence Turn-on Chemosensor for Metal Ions

Another application of 3-Carboxy-4-fluorophenylboronic acid derivatives involves the development of fluorescence turn-on chemosensors. These sensors are specifically designed for the highly selective and sensitive detection of metal ions, such as Al(3+), in living cells. The ability to distinguish Al(3+) over various other metal ions in complex mixtures, combined with excellent water solubility and biocompatibility, underscores the potential of these chemosensors in biological and environmental monitoring (Gui et al., 2015).

Fluorescent Sensors for Carbohydrate Detection

The compound and its derivatives serve as a foundational element in the design of fluorescent sensors for carbohydrates and other compounds containing vicinal diols. These sensors leverage the unique properties of 3-Carboxy-4-fluorophenylboronic acid to enhance affinity towards diols at neutral pH, providing a robust tool for carbohydrate sensing. The underlying mechanisms and the structural features responsible for sugar complexation and photophysical behavior of these sensors have been extensively studied, offering insights into their widespread application in analytical chemistry (Sun et al., 2019).

Environmental Monitoring and Sensing

Derivatives of 3-Carboxy-4-fluorophenylboronic acid have been employed in the creation of fluorescent sensors for environmental monitoring, such as the detection of benzo[a]pyrene (BaP) in water. These sensors utilize carbon dots derived from 4-carboxyphenylboronic acid to form complexes with BaP, enabling highly selective and sensitive detection. This application highlights the versatility of 3-Carboxy-4-fluorophenylboronic acid derivatives in developing novel sensors for environmental pollutants, offering a promising approach for rapid, cost-effective, and sensitive pollutant detection (Sun et al., 2021).

Safety And Hazards

It is considered harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

  • Future Directions

    • Further investigations into its reactivity, derivatization, and potential therapeutic uses are warranted .
  • properties

    IUPAC Name

    5-borono-2-fluorobenzoic acid
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C7H6BFO4/c9-6-2-1-4(8(12)13)3-5(6)7(10)11/h1-3,12-13H,(H,10,11)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    DGORTXQWDDXSIQ-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    B(C1=CC(=C(C=C1)F)C(=O)O)(O)O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C7H6BFO4
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID20376835
    Record name 3-Carboxy-4-fluorophenylboronic acid
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID20376835
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    183.93 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    3-Carboxy-4-fluorophenylboronic acid

    CAS RN

    872460-12-3
    Record name 3-Carboxy-4-fluorophenylboronic acid
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID20376835
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name 3-Carboxy-4-fluorophenylboronic Acid
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    URL https://echa.europa.eu/information-on-chemicals
    Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
    Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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